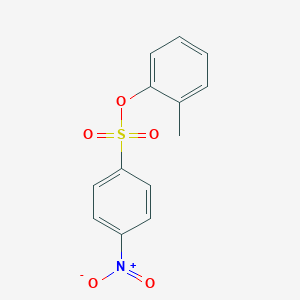

2-Methylphenyl 4-nitrobenzenesulfonate

Description

2-Methylphenyl 4-nitrobenzenesulfonate is an aryl sulfonate ester derived from 4-nitrobenzenesulfonic acid and 2-methylphenol. Its structure features a nitro group at the para position of the benzene ring in the sulfonate moiety and a methyl substituent at the ortho position of the phenyl ester group. This compound is likely synthesized via nucleophilic substitution between 4-nitrobenzenesulfonyl chloride and 2-methylphenol under basic conditions, analogous to the formation of alkyl 4-nitrobenzenesulfonates (e.g., methyl, ethyl, or isopropyl esters) .

Properties

Molecular Formula |

C13H11NO5S |

|---|---|

Molecular Weight |

293.3g/mol |

IUPAC Name |

(2-methylphenyl) 4-nitrobenzenesulfonate |

InChI |

InChI=1S/C13H11NO5S/c1-10-4-2-3-5-13(10)19-20(17,18)12-8-6-11(7-9-12)14(15)16/h2-9H,1H3 |

InChI Key |

YEBHBLRLQMBWCM-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1OS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Canonical SMILES |

CC1=CC=CC=C1OS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The key structural analogs of 2-methylphenyl 4-nitrobenzenesulfonate include:

- Alkyl 4-nitrobenzenesulfonates (e.g., methyl, ethyl, isopropyl esters).

- Aryl 4-methylbenzenesulfonates (e.g., [4-(2-methylpropyl)phenyl] 4-methylbenzenesulfonate).

Table 1: Comparative Properties of 2-Methylphenyl 4-Nitrobenzenesulfonate and Analogs

*Threshold of Toxicological Concern (TTC) limit: 1.5 µg/day (ICH M7 guidelines), equivalent to 15 ppm for a 100 mg daily dose .

†Calculated based on molecular formula from .

Reactivity and Stability

- Hydrolysis Sensitivity: Alkyl sulfonates (PGI-2 to PGI-4) are prone to hydrolysis due to the electron-withdrawing nitro group, which activates the sulfonate ester toward nucleophilic attack. In contrast, aryl esters like 2-methylphenyl 4-nitrobenzenesulfonate exhibit greater stability owing to the poorer leaving-group ability of phenols and steric hindrance from the ortho-methyl group .

Genotoxicity and Regulatory Considerations

- These compounds are regulated under ICH M7 guidelines with a TTC limit of 15 ppm.

- 2-Methylphenyl 4-Nitrobenzenesulfonate: While lacking direct data, its structural similarity to PGIs suggests a likely positive genotoxicity prediction. However, reduced alkylating capacity (compared to methyl/isopropyl esters) may lower risk, necessitating case-by-case evaluation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.